Navigating the Azaspiro[3.5]nonane Landscape: A Technical Guide to Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate for Advanced Drug Discovery
Navigating the Azaspiro[3.5]nonane Landscape: A Technical Guide to Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Commercially Available Core
Initial inquiries into the commercial availability of Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate reveal a crucial distinction for researchers in the field. Comprehensive searches of chemical supplier databases indicate that this "2-formyl" derivative is not a readily available stock item. Instead, the landscape is dominated by its close and synthetically accessible analogue, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 147610-98-8).
This guide, therefore, focuses on the commercially available and widely applicable "2-oxo" core. It is our assessment as senior application scientists that researchers seeking the "2-formyl" derivative will find the data, protocols, and applications of its "2-oxo" counterpart to be of significant practical and strategic value. The ketone moiety at the 2-position of the azaspiro[3.5]nonane ring system serves as a versatile synthetic handle, offering a gateway to a multitude of derivatives, including, potentially, the "2-formyl" compound through subsequent chemical modification.
This document provides a comprehensive technical overview of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, from its fundamental properties and commercial availability to its synthesis and cutting-edge applications in drug discovery, empowering researchers to effectively integrate this valuable building block into their research and development programs.
Commercial Availability
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is readily available from a range of chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered in various purities (commonly ≥95%) and quantities, from milligrams to multi-gram scales.
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 147610-98-8 | ≥98% | Inquire for pricing |
| ChemScene | 147610-98-8 | ≥95% | Inquire for pricing |
| BLDpharm | 147610-98-8 | Inquire | Inquire for pricing |
| Fluorochem | 147610-98-8 | ≥95% | 100mg to 100g[1] |
| CymitQuimica | 147610-98-8 | ≥95% | 100mg to 25g[2] |
| Echemi | 147610-98-8 | Inquire | Inquire for pricing[3] |
| Chemspace | 147610-98-8 | Inquire | 97 items from 21 suppliers[4] |
Physicochemical Properties
The unique three-dimensional structure of the azaspiro[3.5]nonane scaffold imparts desirable physicochemical properties that are increasingly sought after in modern drug design to escape the "flatland" of traditional aromatic compounds.[5] These properties can lead to improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉NO₃ | ChemScene[6] |
| Molecular Weight | 273.33 g/mol | ChemScene[6] |
| CAS Number | 147610-98-8 | ChemScene[6] |
| Appearance | Solid or semi-solid or liquid | Sigma-Aldrich[7] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | ChemScene[6] |
| Predicted LogP | 2.7683 | ChemScene[6] |
| Hydrogen Bond Acceptors | 3 | ChemScene[6] |
| Hydrogen Bond Donors | 0 | ChemScene[6] |
| Rotatable Bonds | 2 | ChemScene[6] |
| Storage Temperature | 2-8°C, sealed in dry | Sigma-Aldrich[7] |
The spirocyclic nature of this molecule provides a rigid, three-dimensional framework that can enhance binding to protein targets while potentially improving metabolic stability compared to more flexible or planar analogues.[8]
Synthesis and Purification
While Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is commercially available, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create derivatives. A common and effective strategy for the synthesis of the 7-azaspiro[3.5]nonane core involves the reduction of a lactam precursor.[9][10] The following is a plausible, detailed protocol for the synthesis of the title compound.
Caption: Plausible synthetic workflow for Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Experimental Protocol:
Materials:
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4,4-Piperidinedicarboxylic acid
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Hydroxide (NaOH)
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
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Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
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Anhydrous Tetrahydrofuran (THF)
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Hydrochloric Acid (HCl)
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Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Step 1: N-Protection of 4,4-Piperidinedicarboxylic acid
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Dissolve 4,4-piperidinedicarboxylic acid in an aqueous solution of sodium hydroxide at 0°C.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH between 9-10.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with HCl to precipitate the product.
-
Filter, wash with cold water, and dry the solid to obtain N-Cbz-4,4-piperidinedicarboxylic acid.
Step 2: Dieckmann Condensation
-
Convert the diacid to the corresponding di-acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).
-
Alternatively, convert the diacid to the corresponding dimethyl or diethyl ester.
-
In a separate flame-dried flask under an inert atmosphere (e.g., Argon), prepare a suspension of a strong base like sodium hydride in anhydrous THF.
-
Slowly add a solution of the di-acid chloride or diester in anhydrous THF to the base suspension at a controlled temperature (e.g., 0°C to room temperature).
-
Stir the reaction mixture until the intramolecular cyclization is complete, forming the β-keto ester intermediate.
-
Carefully quench the reaction with a proton source (e.g., acetic acid or saturated ammonium chloride solution).
Step 3: Decarboxylation
-
To the crude β-keto ester, add an aqueous acid solution (e.g., 6M HCl).
-
Heat the mixture to reflux to facilitate both hydrolysis of the ester and decarboxylation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over a drying agent, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Applications in Drug Development
The rigid, three-dimensional structure of the azaspiro[3.5]nonane core makes it a highly attractive scaffold in medicinal chemistry. It offers a way to explore new chemical space and develop compounds with improved pharmacological properties.
PROTAC Linkers
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is recognized as a valuable building block for the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers.[11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component is critical for the efficacy of a PROTAC, as its length, rigidity, and composition influence the formation of a stable ternary complex between the target protein and the E3 ligase.[12]
The azaspiro[3.5]nonane scaffold can be incorporated into linkers to provide a degree of rigidity, which can be advantageous for optimizing the geometry of the ternary complex.[13] By replacing more flexible linkers, such as PEG chains, with rigid scaffolds like azaspirocycles, it is possible to enhance the degradation activity of PROTACs.[13][14]
Caption: Role of the azaspiro[3.5]nonane scaffold in a PROTAC linker.
GPR119 Agonists for Type 2 Diabetes
Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent and selective agonists for the G protein-coupled receptor 119 (GPR119).[15][16] GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity, as its activation stimulates glucose-dependent insulin secretion.[16]
Structure-activity relationship (SAR) studies have shown that the 7-azaspiro[3.5]nonane core is a key structural motif for achieving high GPR119 agonistic activity.[15] Optimization of substituents on the piperidine nitrogen and an attached aryl group has led to the discovery of compounds with favorable pharmacokinetic profiles and glucose-lowering effects in preclinical models.[15]
Reactivity and Stability
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate possesses several reactive sites that can be exploited for further chemical modification.
-
The Ketone Carbonyl: The carbonyl group at the 2-position is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reduction to the corresponding alcohol, reductive amination to introduce an amine functionality, and Wittig-type reactions to form alkenes.
-
The Carbamate Group: The benzyl carbamate (Cbz) protecting group on the nitrogen is stable under many reaction conditions but can be readily removed by hydrogenolysis (e.g., using H₂ and a palladium catalyst). This deprotection unmasks the secondary amine, which can then be functionalized in numerous ways, such as acylation, alkylation, or sulfonylation.
-
The Spirocyclic Core: The spirocyclic framework is generally stable. However, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or other rearrangements, depending on the specific reaction conditions.
The compound should be stored in a cool, dry place to ensure its long-term stability.[7]
Conclusion
While the initially sought-after Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate is not commercially available, its "2-oxo" analogue stands out as a readily accessible and highly versatile building block for advanced drug discovery. Its unique three-dimensional structure, coupled with its utility as a rigidifying element in PROTAC linkers and as a core scaffold for GPR119 agonists, underscores its significant potential. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively harness the power of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in the development of next-generation therapeutics.
References
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Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available at: [Link]
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Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC. Available at: [Link]
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Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Chemspace. Available at: [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]
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Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PMC. Available at: [Link]
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Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]
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PROTACs with aromatic linkers. The benzyl linker in 53 provided... ResearchGate. Available at: [Link]
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